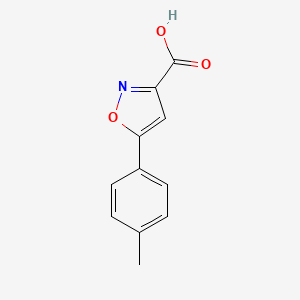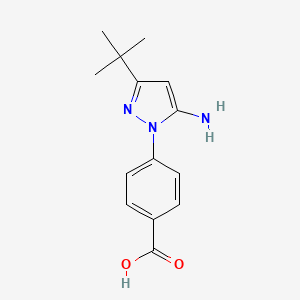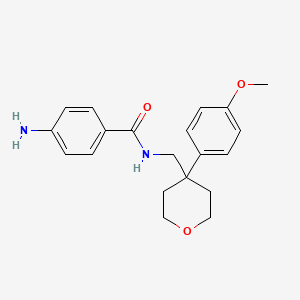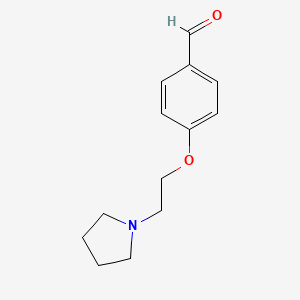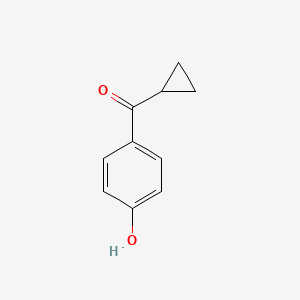
2-甲基-6-硝基-1H-吲哚
描述
2-Methyl-6-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The InChI code for 2-Methyl-6-nitro-1H-indole is 1S/C9H8N2O2/c1-6-4-7-2-3-8 (11 (12)13)5-9 (7)10-6/h2-5,10H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and K2CO3 in toluene provided 2-(2-nitrophenyl)acrylate in a good yield .Physical And Chemical Properties Analysis
2-Methyl-6-nitro-1H-indole is a solid substance . It has a molecular weight of 176.17 . The IUPAC name for this compound is 2-methyl-6-nitro-1H-indole .科学研究应用
Biotechnological Production
“2-Methyl-6-nitro-1H-indole” can be used in biotechnological applications, particularly in the production of indole derivatives through microbial cell factories. These derivatives have potential use in flavor and fragrance applications, as well as in the food industry and perfumery .
Pharmaceutical Chemistry
In pharmaceutical chemistry, indole derivatives are considered “privileged structures” due to their high-affinity binding to many receptors. “2-Methyl-6-nitro-1H-indole” could be used to synthesize compounds with therapeutic potential, including antitumor, antibacterial, antiviral, and antifungal activities .
Cancer Treatment
The compound’s derivatives have been gaining attention for their application in treating cancer cells. Their biologically active properties make them suitable for developing new therapeutic agents aimed at combating various types of cancer .
Microbial Infection Control
Substituted indoles, such as “2-Methyl-6-nitro-1H-indole,” have shown effectiveness in destroying persister cells of harmful bacteria like E. coli, P. aeruginosa, and S. aureus by damaging their membranes. This application is crucial in the fight against antibiotic-resistant bacterial infections .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids. “2-Methyl-6-nitro-1H-indole” can be used in the synthesis of these compounds, which are significant in natural products and drugs, playing a vital role in cell biology .
Multicomponent Reactions
The versatility of indole compounds, including “2-Methyl-6-nitro-1H-indole,” is exploited in multicomponent reactions. These reactions are essential for synthesizing various organic compounds with biological and pharmaceutical activities .
安全和危害
未来方向
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of 2-Methyl-6-nitro-1H-indole could be in the development of new therapeutic agents.
作用机制
Target of Action
2-Methyl-6-nitro-1H-indole, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 2-Methyl-6-nitro-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that 2-Methyl-6-nitro-1H-indole may have a range of effects at the molecular and cellular level.
属性
IUPAC Name |
2-methyl-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWLOIXPQRTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344931 | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3484-23-9 | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

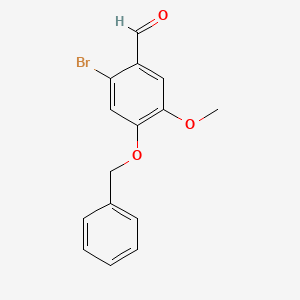
![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
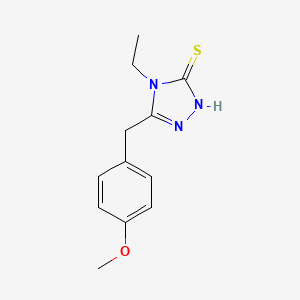
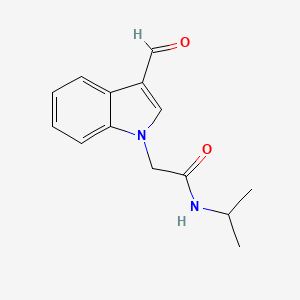
![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)
